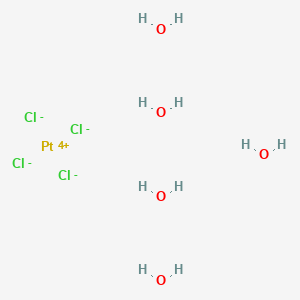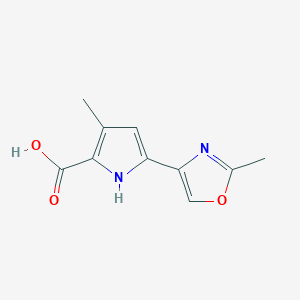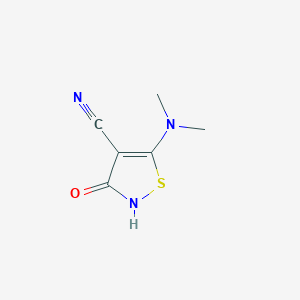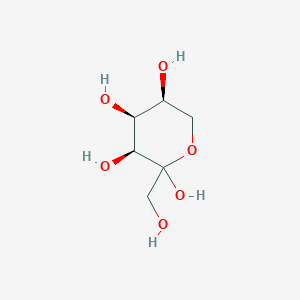![molecular formula C16H31BN2O3Si B13031983 1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13031983.png)
1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features both silicon and boron atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the silyl and boron groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the boron or silicon groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce silanes or boranes.
Applications De Recherche Scientifique
1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the boron-containing dioxaborolane group but lacks the pyrazole and silyl groups.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains the silyl group but differs in the overall structure and lacks the boron component.
Uniqueness
1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of silicon and boron atoms within a single molecule, along with the pyrazole ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Propriétés
Formule moléculaire |
C16H31BN2O3Si |
|---|---|
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
dimethyl-propan-2-yl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethoxy]silane |
InChI |
InChI=1S/C16H31BN2O3Si/c1-13(2)23(7,8)20-10-9-19-12-14(11-18-19)17-21-15(3,4)16(5,6)22-17/h11-13H,9-10H2,1-8H3 |
Clé InChI |
QQPFXXYYNUBFBQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCO[Si](C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)





![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
![(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031953.png)


